molecular formula C13H13N3OS B11854387 Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]- CAS No. 61381-34-8

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-

Cat. No.: B11854387
CAS No.: 61381-34-8
M. Wt: 259.33 g/mol
InChI Key: APEOGQLYDMGDMN-UHFFFAOYSA-N
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Description

3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinazoline family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology. The unique structure of 3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form an intermediate, which then undergoes cyclization with a suitable reagent to yield the imidazoquinazoline core.

Industrial Production Methods

Industrial production of 3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. For instance, as a dual inhibitor of PI3K and HDAC, it can modulate signaling pathways involved in cell proliferation and survival. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one stands out due to its dual inhibitory activity against PI3K and HDAC, making it a promising candidate for anticancer therapy. Its unique structure allows for specific interactions with these enzymes, providing a distinct mechanism of action compared to other similar compounds .

Properties

CAS No.

61381-34-8

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

3-(2-methylsulfanylethyl)-3H-imidazo[1,2-c]quinazolin-2-one

InChI

InChI=1S/C13H13N3OS/c1-18-7-6-11-13(17)15-12-9-4-2-3-5-10(9)14-8-16(11)12/h2-5,8,11H,6-7H2,1H3

InChI Key

APEOGQLYDMGDMN-UHFFFAOYSA-N

Canonical SMILES

CSCCC1C(=O)N=C2N1C=NC3=CC=CC=C32

Origin of Product

United States

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